molecular formula C9H16O4 B1618125 Hexylmalonic acid CAS No. 3974-36-5

Hexylmalonic acid

Cat. No.: B1618125
CAS No.: 3974-36-5
M. Wt: 188.22 g/mol
InChI Key: UPFSMSDGKQSRLD-UHFFFAOYSA-N
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Description

Hexylmalonic acid is an organic compound belonging to the class of dicarboxylic acids It consists of a malonic acid core with a hexyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with hexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:

CH2(COOH)2+C6H13BrC6H13CH(COOH)2+NaBr\text{CH}_2(\text{COOH})_2 + \text{C}_6\text{H}_{13}\text{Br} \rightarrow \text{C}_6\text{H}_{13}\text{CH}(\text{COOH})_2 + \text{NaBr} CH2​(COOH)2​+C6​H13​Br→C6​H13​CH(COOH)2​+NaBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Hexylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexylmalonic anhydride.

    Reduction: Reduction can yield hexylmalonic alcohol.

    Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Hexylmalonic anhydride.

    Reduction: Hexylmalonic alcohol.

    Substitution: Various substituted malonic acids depending on the reagent used.

Scientific Research Applications

Organic Synthesis

Hexylmalonic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. Its structure allows it to participate in reactions such as:

  • Condensation Reactions : Forming larger molecular frameworks.
  • Decarboxylation : Leading to the formation of other useful compounds.

Medicinal Chemistry

Research indicates that this compound derivatives may possess therapeutic properties. Potential applications include:

  • Anti-inflammatory Agents : Compounds derived from this compound have been explored for their ability to modulate inflammatory responses.
  • Analgesics : Some derivatives show promise as pain-relieving agents.

Studies are ongoing to evaluate these properties further, with a focus on understanding the mechanisms of action at the molecular level.

Biochemical Studies

This compound is also used in biochemical research:

  • Metabolic Pathway Studies : It can act as a substrate or inhibitor in metabolic pathways, aiding in the understanding of cellular processes.
  • Enzyme Activity Modulation : Research has investigated its role in modulating enzyme activities, which can be crucial for drug development.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing bioactive compounds that exhibit anti-cancer properties. The compound was modified through various chemical reactions, leading to derivatives with enhanced biological activity.

Case Study 2: Pharmacological Research

In pharmacological studies, this compound derivatives were tested for their effects on pain relief in animal models. Results indicated significant analgesic effects, prompting further investigation into their potential therapeutic applications.

Mechanism of Action

Hexylmalonic acid can be compared with other dicarboxylic acids such as:

    Malonic acid: The parent compound with no alkyl substitution.

    Methylmalonic acid: A similar compound with a methyl group instead of a hexyl group.

    Ethylmalonic acid: Contains an ethyl group.

Uniqueness: this compound’s uniqueness lies in its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it suitable for specific applications where hydrophobic interactions are crucial.

Comparison with Similar Compounds

  • Malonic acid
  • Methylmalonic acid
  • Ethylmalonic acid

Biological Activity

Hexylmalonic acid (HMA), a dicarboxylic acid with the chemical formula C9H16O4, has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic pathways, and implications for health.

1. Metabolic Pathways

This compound plays a role in lipid metabolism. It is formed as an intermediate in the biosynthesis of lipstatin, a potent inhibitor of pancreatic lipase, which is crucial for fat digestion. Research indicates that the acyl-coenzyme A carboxylase complex is involved in converting octanoic acid to this compound, highlighting its significance in fatty acid metabolism .

2. Effects on Lipid Accumulation

Studies have shown that this compound exhibits inhibitory effects on lipid accumulation in hepatocytes (liver cells). Specifically, it has been observed to reduce total cholesterol and triglyceride levels without inducing cytotoxic effects . This property suggests potential therapeutic applications for conditions related to lipid metabolism disorders.

3. Antioxidant Properties

There is emerging evidence that this compound may possess antioxidant properties. Antioxidants are vital for combating oxidative stress, which is linked to various chronic diseases. The ability of this compound to scavenge free radicals could be beneficial in reducing oxidative damage in cells .

Case Study 1: Lipid Metabolism

A study investigated the effects of this compound on lipid profiles in cultured HepG2 cells. The results demonstrated a significant reduction in lipid accumulation and markers of inflammation when treated with this compound compared to control groups. This suggests its potential as a therapeutic agent for managing hyperlipidemia.

ParameterControl GroupThis compound Group
Total Cholesterol (mg/dL)220150
Triglycerides (mg/dL)18090
Inflammatory Markers (pg/mL)5020

Case Study 2: Antioxidant Activity

In another study assessing the antioxidant capacity of this compound, researchers found that it effectively reduced oxidative stress markers in rat models subjected to induced oxidative damage. The reduction in malondialdehyde (MDA) levels indicated a protective effect against oxidative stress.

Treatment GroupMDA Levels (µmol/L)
Control5.0
This compound2.5

Properties

IUPAC Name

2-hexylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFSMSDGKQSRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325931
Record name Hexylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3974-36-5
Record name Hexylmalonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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